molecular formula C9H9N B078446 N-prop-2-ynylaniline CAS No. 14465-74-8

N-prop-2-ynylaniline

Cat. No.: B078446
CAS No.: 14465-74-8
M. Wt: 131.17 g/mol
InChI Key: IZKIWEYIOKPHLF-UHFFFAOYSA-N
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Description

N-prop-2-ynylaniline is an organic compound characterized by the presence of a prop-2-ynyl group attached to an aniline moiety

Mechanism of Action

Target of Action

N-prop-2-ynylaniline is a chemical compound that has been studied for its potential applications in various chemical reactions . The primary targets of this compound are molecular oxygen and other reactants involved in the chemical reactions .

Mode of Action

This compound interacts with its targets through a process known as visible-light-induced oxidative formylation . This process involves the compound acting as a photosensitizer, which absorbs light and transfers energy to other molecules . The energy transfer leads to the generation of reactive oxygen species, such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −), which play a crucial role in the reaction .

Biochemical Pathways

The biochemical pathways affected by this compound involve energy transfer and single electron transfer pathways . These pathways are crucial for the generation of reactive oxygen species, which are key players in the oxidative formylation reaction .

Pharmacokinetics

The principles of pharmacokinetic-pharmacodynamic modeling can be applied to understand the behavior of complex molecules like this compound .

Result of Action

The result of this compound’s action is the formation of formamides under mild conditions . In another reaction, it can lead to the formation of indolizines with a thioether group . These products are formed in good yields, indicating the efficiency of this compound in these reactions .

Action Environment

The action of this compound is influenced by environmental factors such as light and the presence of oxygen . The compound acts as a photosensitizer, meaning it requires light to absorb and transfer energy to other molecules . Additionally, the presence of molecular oxygen is crucial for the generation of reactive oxygen species, which are key players in the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-prop-2-ynylaniline can be synthesized through several methods. One common approach involves the reaction of 3-bromopropyne with aniline derivatives in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . This reaction typically proceeds under mild conditions and yields the desired product in good quantities.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-ynylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, halogenated compounds, and N-ylides. Reaction conditions often involve the use of solvents like DMF and catalysts such as palladium or copper salts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include formamides, substituted aniline derivatives, and various heterocyclic compounds

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-prop-2-ynylaniline include:

Uniqueness

This compound is unique due to its ability to act as a photosensitizer in oxidative reactions and its versatility in forming various heterocyclic compounds

Properties

IUPAC Name

N-prop-2-ynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKIWEYIOKPHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308268
Record name N-prop-2-ynylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14465-74-8
Record name NSC202884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-prop-2-ynylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of propargyl bromide (0.11 mL, 1 mmol) and aniline (0.46 mL, 5 mmol) in ethanol (2 mL) was stirred at room temperature for about 5 days. The solvent was concentrated under vacuum and the residue was purified by flash chromatography on silica gel using hexane/ethyl acetate (20:1) as eluent to provide Example 640. MS (ESI): m/z 132 (M+H)+.
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the N-((3,4-dihydro-2-methyl-6-quinazolinyl)methyl)-N-prop-2-ynylaniline scaffold interact with thymidylate synthase, and what are the downstream effects of this interaction?

A1: The research paper focuses on designing lipophilic inhibitors of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication. []

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